molecular formula C15H21NO4 B11011328 (2E)-3-(3,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B11011328
M. Wt: 279.33 g/mol
InChI Key: RCSNLPVQZFZJPN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a propenamide group attached to a dimethoxyphenyl ring and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include a controlled temperature and pH to ensure the formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the propenamide group to an amine or alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-METHOXYPROPYL)-2-PROPENAMIDE
  • (E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-ETHOXYPROPYL)-2-PROPENAMIDE
  • (E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYBUTYL)-2-PROPENAMIDE

Uniqueness

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(3-METHOXYPROPYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide

InChI

InChI=1S/C15H21NO4/c1-18-10-4-9-16-15(17)8-6-12-5-7-13(19-2)14(11-12)20-3/h5-8,11H,4,9-10H2,1-3H3,(H,16,17)/b8-6+

InChI Key

RCSNLPVQZFZJPN-SOFGYWHQSA-N

Isomeric SMILES

COCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

COCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.